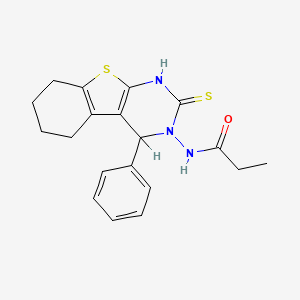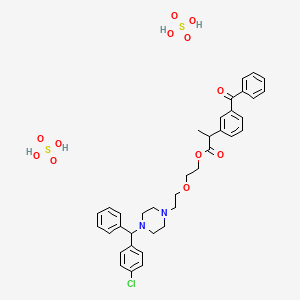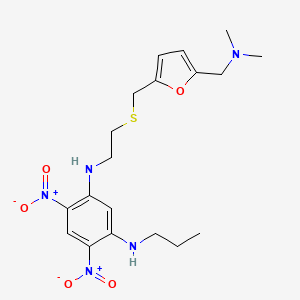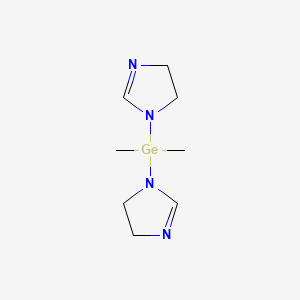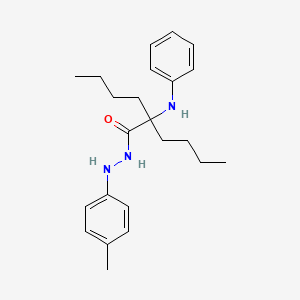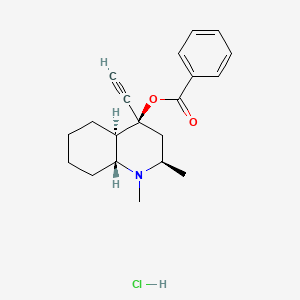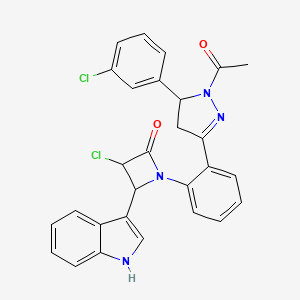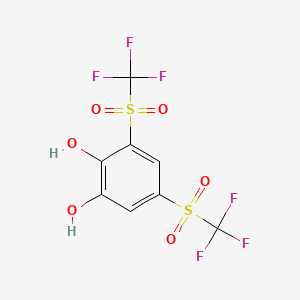
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is a chemical compound with the molecular formula C8H4F6O2. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and steric hindrance. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- typically involves the trifluoromethylation of 1,2-benzenediol. One common method is the radical trifluoromethylation, which uses trifluoromethyl sulfonyl chloride as the trifluoromethylating agent. The reaction is usually carried out under photoredox catalysis conditions, where visible light irradiation facilitates the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: 1,2-Benzenediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in similar applications.
Bistriflimide: Known for its non-coordinating anion properties and used in various chemical reactions.
Uniqueness
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is unique due to the presence of both hydroxyl and trifluoromethyl groups, which provide a combination of high reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
125629-20-1 |
|---|---|
Molekularformel |
C8H4F6O6S2 |
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H |
InChI-Schlüssel |
LLVHQTRLLOAMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


